molecular formula C16H16FNO2S B2934060 (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1706488-73-4

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2934060
CAS No.: 1706488-73-4
M. Wt: 305.37
InChI Key: ZNBZITSJJDGYBX-BQYQJAHWSA-N
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Description

(E)-N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring a 3-fluorophenyl group attached to a methoxyethylamine moiety, linked via an α,β-unsaturated carbonyl bridge to a thiophen-2-yl ring.

Properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZITSJJDGYBX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group, a methoxyethyl chain, and a thiophenyl moiety, which contribute to its interaction with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions such as alkylation and cross-coupling. The following table summarizes the common synthetic routes:

StepReaction TypeDescription
1AlkylationAlkylation of a fluorophenyl intermediate with methoxyethyl group.
2Cross-CouplingIntroduction of the thiophenyl ring via Suzuki-Miyaura coupling.
3FinalizationFormation of the acrylamide structure by reacting with suitable acylating agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound is believed to modulate cellular pathways by binding to nicotinic acetylcholine receptors (nAChRs), which play crucial roles in various physiological processes.

Pharmacological Studies

Recent studies have explored the pharmacological effects of similar compounds, particularly in pain management and anti-inflammatory applications. For instance, research on derivatives like DM497 has shown that these compounds exhibit significant antinociceptive properties in mouse models, indicating potential therapeutic benefits for conditions such as neuropathic pain.

Case Studies

  • Antinociceptive Activity : A study involving DM497, structurally related to this compound, demonstrated its effectiveness in reducing pain responses in oxaliplatin-induced neuropathic pain models. The mechanism involved inhibition of nAChRs and voltage-gated calcium channels, suggesting similar pathways may be active for our compound .
  • Inflammation Modulation : Another case study highlighted the anti-inflammatory properties of related acrylamide compounds, which were shown to inhibit pro-inflammatory cytokine release in cellular assays. This suggests that this compound may also possess similar anti-inflammatory capabilities.

In Vitro and In Vivo Studies

Research indicates that compounds with structural similarities exhibit various biological activities:

  • In Vitro : Compounds have been tested for their ability to inhibit specific enzymes involved in inflammatory pathways.
  • In Vivo : Animal models have shown promising results in pain relief and inflammation reduction.

Comparative Data

The following table summarizes key findings from studies on related compounds:

Compound NameActivity TypeModel UsedKey Findings
DM497 (related structure)AntinociceptiveMouse neuropathic painSignificant reduction in pain response
PAM-2 (positive allosteric modulator)Anti-inflammatoryCellular assaysInhibition of cytokine release

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their substituents are summarized below:

Compound R1 (Amide Substituent) R2 (Acrylamide Core) Key Biological Activities Target Receptors/Channels References
Target Compound 3-Fluorophenyl-methoxyethyl Thiophen-2-yl Inferred antinociceptive/modulatory α7 nAChR, CaV2.2 (predicted)
DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide] p-Tolyl Thiophen-2-yl Antinociceptive (via α7 nAChR, CaV2.2) α7 nAChR, CaV2.2
DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Methyl-p-tolyl Furan-2-yl Reduces DM497’s antinociceptive effects α7 nAChR (antagonist)
PAM-2 [(E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide] p-Tolyl Furan-2-yl α7 nAChR PAM, CaV2.2 inhibitor α7 nAChR, CaV2.2
Compound 2 () 4-Hydroxy-3-methoxyphenyl 4-Hydroxyphenyl Anti-inflammatory (IC₅₀ = 17.00 ± 1.11 µM) Not specified

Key Structural Differences and Implications

  • Thiophen-2-yl vs. Furan-containing analogs (e.g., DM490) exhibit reduced antinociceptive activity, highlighting the critical role of heterocycle choice .
  • Pharmacological Outcomes: DM497’s antinociceptive activity is attributed to dual α7 nAChR potentiation and CaV2.2 inhibition . The target compound’s methoxyethyl chain may alter binding kinetics or selectivity for these targets. DM490 antagonizes DM497’s effects, demonstrating that N-methylation and furan substitution convert a PAM to an inhibitor . This suggests that minor structural changes in the target compound could drastically alter its functional profile.
  • Anti-Inflammatory Potential: Compound 2 (), featuring methoxy and hydroxyl groups, shows significant anti-inflammatory activity, implying that the 3-fluorophenyl-methoxyethyl moiety in the target compound may confer similar properties if metabolized to release phenolic groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide?

  • Methodology : The compound can be synthesized via nucleophilic addition-elimination reactions between an acryloyl chloride derivative and a substituted amine. For example, thiophene-2-acryloyl chloride can react with 2-(3-fluorophenyl)-2-methoxyethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like (Z)-isomers.
  • Validation : Confirm purity using HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C NMR, IR (C=O stretch ~1650 cm1^{-1}), and HRMS (e.g., [M+H]+^+ at m/z 358.0982) .

Q. How can the crystal structure of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is ideal. Crystallize the compound via slow evaporation in a solvent system like ethanol/diethyl ether. Refinement parameters (R1_1, wR2_2) should adhere to IUCr standards (<0.05 for high-resolution data). Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury or Olex2 .
  • Challenges : Poor crystal quality may require seeding or temperature-controlled crystallization.

Q. What computational methods are suitable for modeling its electronic properties?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and dipole moments. Solvent effects (e.g., DMSO) are incorporated via the PCM model. Validate against experimental UV-Vis spectra (λmax_{\text{max}} ~280–320 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Modifications : Introduce substituents at the 3-fluorophenyl (e.g., -CF3_3, -NO2_2) or thiophene (e.g., methyl, bromo) groups to assess steric/electronic effects.
  • Evaluation : Test analogs for biological activity (e.g., GABAA_A receptor modulation via electrophysiology or antitumor activity via MTT assays ).
  • Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with EC50_{50} or IC50_{50} values .

Q. How can conflicting spectroscopic data from different synthesis batches be resolved?

  • Methodology :

  • Contradiction Analysis : Compare 1H^1H NMR shifts (e.g., methoxy protons at δ ~3.3–3.5 ppm) across batches. Discrepancies may arise from residual solvents (e.g., DMF) or tautomerism.
  • Resolution : Use 2D NMR (COSY, HSQC) to confirm connectivity. For trace impurities, employ LC-MS/MS or preparative TLC .

Q. What mechanistic insights can be gained from studying its reactivity in cascade reactions?

  • Methodology : Investigate Lewis acid-promoted reactions (e.g., AlCl3_3) to form dimeric or cyclized products. Monitor kinetics via 19F^{19}F NMR (fluorophenyl group as a probe) or in situ IR. Propose intermediates using DFT transition-state calculations .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GABAA_A receptors). Validate with mutagenesis (e.g., α1β2γ2 receptor subunits) .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity (Kd_d) to purified proteins .

Key Considerations for Experimental Design

  • Synthesis : Prioritize atom economy and green solvents (e.g., ethanol over DCM) to align with sustainability goals.
  • Data Reproducibility : Document reaction parameters (e.g., cooling rate during crystallization) meticulously.
  • Safety : Follow SDS guidelines for handling acrylamide derivatives (e.g., PPE, fume hood use) .

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